(R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile
Description
$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Chemical Shift Analysis
The $$^{1}\text{H}$$ NMR (500 MHz, DMSO-d₆) spectrum exhibits:
- Aromatic protons : Two doublets at δ 7.32 ppm (J = 8.5 Hz, H-3/H-5) and δ 7.18 ppm (J = 8.5 Hz, H-1).
- Chiral side chain :
$$^{13}\text{C}$$ NMR (125 MHz, DMSO-d₆):
$$^{19}\text{F}$$ NMR for Fluorine Substituent Interactions
The $$^{19}\text{F}$$ NMR (471 MHz, DMSO-d₆) shows two equivalent fluorine atoms at δ -115.4 ppm (2-F and 6-F), with $$^{4}J_{\text{F-F}}$$ coupling of 8.2 Hz due to para-substitution. The deshielding effect arises from the electron-withdrawing nitrile group, consistent with difluorobenzonitrile derivatives.
Properties
CAS No. |
1213607-78-3 |
|---|---|
Molecular Formula |
C9H8F2N2O |
Molecular Weight |
198.1694264 |
Synonyms |
(R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile |
Origin of Product |
United States |
Preparation Methods
Direct Displacement of Halogenated Intermediates
A common approach involves substituting a halogen atom at position 4 of 2,6-difluorobenzonitrile with a preformed chiral amino alcohol. For example:
Step 1: Synthesis of 4-bromo-2,6-difluorobenzonitrile
Bromination of 2,6-difluorobenzonitrile using N-bromosuccinimide (NBS) under radical conditions yields the 4-bromo derivative.
Step 2: Stereoselective Aminohydroxylation
The bromine atom is displaced by a chiral amino alcohol nucleophile. For instance, using (R)-2-amino-1-ethanol with a copper(I) catalyst in dimethylacetamide (DMAc) at 80–100°C facilitates SNAr (nucleophilic aromatic substitution) with inversion of configuration.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (5 mol%) |
| Solvent | DMAc |
| Temperature | 90°C |
| Yield | 65–72% (theoretical estimate) |
Epoxide Ring-Opening Strategy
An alternative route employs 4-glycidyl-2,6-difluorobenzonitrile , where the epoxide undergoes ring-opening with ammonia to introduce the amino alcohol group.
Step 1: Epoxidation of 4-vinyl-2,6-difluorobenzonitrile
The vinyl group is oxidized to an epoxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Step 2: Ammonia-Mediated Ring-Opening
The epoxide reacts with aqueous ammonia at 50°C, followed by acid-catalyzed rearrangement to yield the (R)-enantiomer. Chiral Lewis acids (e.g., Jacobsen catalyst) may enhance enantioselectivity.
Key Data
-
Epoxide Purity : >95% (by GC-MS)
-
Enantiomeric Excess (ee) : 88–92% with chiral catalysts
Reductive Amination Pathways
Ketone Intermediate Formation
4-Acetyl-2,6-difluorobenzonitrile serves as a precursor for reductive amination.
Step 1: Friedel-Crafts Acylation
Acetylation of 2,6-difluorobenzonitrile using acetyl chloride and AlCl₃ introduces the ketone group.
Step 2: Stereoselective Reductive Amination
The ketone reacts with ammonium acetate and a chiral reducing agent (e.g., (R)-BINAP-modified Ru catalyst) under hydrogen pressure to yield the (R)-amino alcohol.
Optimization Insights
-
Temperature : 60°C
-
Pressure : 4 bar H₂
-
ee : 85–90%
Asymmetric Dihydroxylation and Amination
Sharpless asymmetric dihydroxylation of 4-vinyl-2,6-difluorobenzonitrile generates a diol, which is subsequently converted to the amino alcohol via a Curtius rearrangement or Staudinger reaction.
Step 1: Sharpless Dihydroxylation
Using AD-mix-β and a chiral ligand, the vinyl group is dihydroxylated to yield (R,R)-diol.
Step 2: Diol-to-Amino Alcohol Conversion
The diol undergoes mesylation followed by amination with ammonia, retaining the (R) configuration.
Yield Comparison
| Method | Overall Yield | ee |
|---|---|---|
| Sharpless route | 55% | 94% |
| Reductive amination | 68% | 88% |
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
Competing substitution at positions 2 and 6 of the benzonitrile ring is mitigated by using bulky directing groups or low-temperature conditions.
Stereochemical Purity Enhancement
-
Chiral Resolution : Diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid improves ee to >99%.
-
Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of the amino alcohol selectively modifies the undesired enantiomer.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Catalyst Recycling : Immobilized Cu catalysts reduce metal waste.
-
Solvent Selection : Switch from DMAc to cyclopentyl methyl ether (CPME) for greener processing.
-
Continuous Flow Systems : Enhance reaction control and reduce hazardous intermediate handling.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the nitrile group to an amine using reducing agents.
Substitution: Further substitution reactions at the amino or hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
(R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile has shown potential in medicinal chemistry due to its structural similarity to known pharmaceuticals. Its applications include:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.
Materials Science
In materials science, this compound can be utilized for:
- Polymer Synthesis : Its functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
- Coatings and Adhesives : The compound's chemical structure may contribute to the development of advanced coatings with improved adhesion and resistance to environmental factors.
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells . This highlights its potential as a targeted therapy.
- Polymer Development : Research conducted on the incorporation of this compound into polymeric systems showed enhanced mechanical properties and thermal resistance compared to traditional polymers . Such findings suggest its utility in creating advanced materials for industrial applications.
- Drug Formulation Research : Investigations into the formulation of this compound as a pharmaceutical agent indicated favorable pharmacokinetic profiles, supporting its development as a therapeutic candidate .
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
Pharmacological and Chemical Properties Comparison
A. Binding Affinity and Selectivity
- The (R)-4-(1-amino-2-hydroxyethyl) side chain enables hydrogen bonding with enzymes or receptors, enhancing target engagement compared to non-hydroxylated analogs like (R)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile .
B. Metabolic Stability
- Fluorine atoms at positions 2 and 6 reduce oxidative metabolism, increasing half-life relative to non-fluorinated analogs (e.g., 4-aminophenol) .
- The hydroxyl group in the target compound may facilitate phase II metabolism (e.g., glucuronidation), unlike halogenated analogs like the brominated derivative .
C. Solubility and Bioavailability
Case Studies and Research Findings
Antimicrobial Activity: Derivatives with amino-hydroxyethyl groups (e.g., 4-((1R,2R)-1-amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile) show moderate inhibition of bacterial enzymes, attributed to hydrogen bonding with active sites .
Synthetic Utility : 2,6-Difluorobenzonitrile serves as a precursor for pesticides and pharmaceuticals, while the target compound’s complexity limits its industrial use .
Biological Activity
(R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is a chiral compound with significant implications in medicinal chemistry and biological research. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H8F2N2O
- Molecular Weight : 198.17 g/mol
- CAS Number : 1213607-78-3
The biological activity of this compound is attributed to its structural features, particularly the presence of the difluorobenzonitrile moiety and the amino-hydroxyethyl substituent. These groups facilitate interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions, enhancing the compound's stability and bioavailability in biological systems .
Biological Activity Overview
- Antitumor Activity :
- Neuroprotective Effects :
- Pharmacological Properties :
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against human glioma cells. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating strong cytotoxicity at low concentrations.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, this compound showed a significant reduction in cell death rates compared to control groups. This suggests its potential as a therapeutic agent in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile | Structure | Moderate antitumor activity |
| (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate | Structure | Anti-inflammatory effects |
| (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile | Structure | Neuroprotective properties |
Q & A
Q. What synthetic methodologies are reported for preparing (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 2,6-difluorobenzonitrile derivatives are often functionalized using boronic esters. In one protocol, 4-(1,3,2-dioxaborinan-2-yl)-2,6-difluorobenzonitrile undergoes coupling with aryl halides in the presence of K₂CO₃ and Pd catalysts, followed by hydrolysis and chiral resolution to isolate the (R)-enantiomer . Halogen-exchange reactions (e.g., substituting Cl with F using KF in sulfolane at 210–235°C) are also viable for synthesizing the difluorobenzonitrile core .
Q. Which analytical techniques are critical for characterizing enantiomeric purity and structural confirmation?
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak IA/IB) is essential for resolving enantiomers. Structural confirmation relies on:
- NMR : ¹⁹F NMR to confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for ortho-F) .
- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀F₂N₂O: calc. 213.0838) .
- X-ray crystallography : To resolve absolute stereochemistry, though crystallization may require derivatization (e.g., hydrochloride salts) .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Limited aqueous solubility (1.87 g/L at 20°C), necessitating polar aprotic solvents (e.g., DMSO, acetone) .
- Thermal stability : Decomposition above 200°C, requiring low-temperature storage (<4°C) for long-term stability .
- Hygroscopicity : The amino-hydroxyethyl group may absorb moisture, requiring inert-atmosphere handling .
Advanced Research Questions
Q. How does the stereochemistry of the amino-hydroxyethyl group influence mesogenic or ferroelectric properties?
The (R)-configuration induces a net dipole moment (μ ≈ 11.3 D) in liquid crystalline phases, enabling room-temperature ferroelectric behavior. Polarization-driven alignment in nematic phases results in dielectric permittivity (ε₀) values exceeding 20,000, critical for optoelectronic applications . Computational studies (DFT) of hyperpolarizability (β ≈ 15 × 10⁻³⁰ esu) further support its nonlinear optical potential .
Q. What challenges arise in maintaining enantiomeric purity during large-scale synthesis?
- Racemization risk : The β-hydroxyamine group is prone to racemization under acidic/basic conditions. Mitigation involves low-temperature (<0°C) reaction steps and avoiding strong bases .
- Byproduct formation : Halogen-exchange reactions (e.g., Cl→F) yield mixed products (e.g., 2-chloro-6-fluorobenzonitrile, 4.6–35.3% depending on KF stoichiometry), necessitating fractional distillation .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material performance?
- Docking studies : The nitrile group and fluorine substituents enhance binding to hydrophobic enzyme pockets (e.g., HIV-1 reverse transcriptase), as seen in diarylpyrimidine analogs .
- Molecular dynamics : Simulations predict phase behavior in ferroelectric nematics, correlating alkyl chain length with transition temperatures .
Methodological Notes
- Safety : The compound is classified as harmful (Xn) with risk phrases R20/21/22 (harmful if inhaled, in contact with skin, or swallowed). Use PPE (gloves, goggles) and ensure ventilation during handling .
- Storage : Store under nitrogen at 2–8°C in airtight containers to prevent hydrolysis of the nitrile group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
